molecular formula C3H6O B1611492 Acetone-2-14C CAS No. 19573-08-1

Acetone-2-14C

Cat. No. B1611492
CAS RN: 19573-08-1
M. Wt: 60.07 g/mol
InChI Key: CSCPPACGZOOCGX-YZRHJBSPSA-N
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Patent
US06037507

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CC(C)C
Name
Quantity
0.5 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037507

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CC(C)C
Name
Quantity
0.5 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037507

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CC(C)C
Name
Quantity
0.5 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037507

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CC(C)C
Name
Quantity
0.5 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037507

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:4])[CH3:3].[OH:5]N1C(=O)C2=CC=CC=C2C1=O>C(#N)C1C=CC=CC=1>[C:2]([OH:5])([CH3:4])([CH3:3])[CH3:1].[CH3:1][C:2]([CH3:4])=[O:5]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CC(C)C
Name
Quantity
0.5 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%
Name
Type
product
Smiles
CC(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.